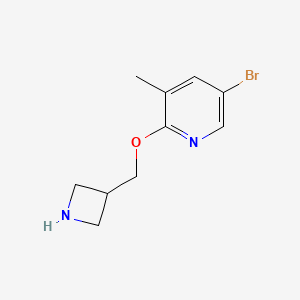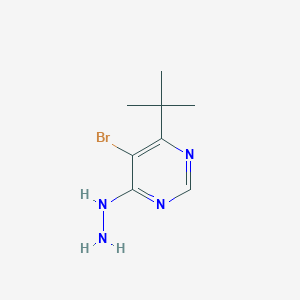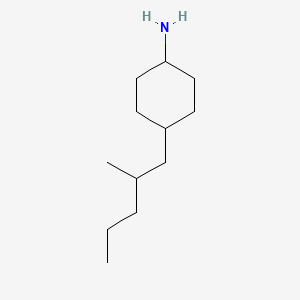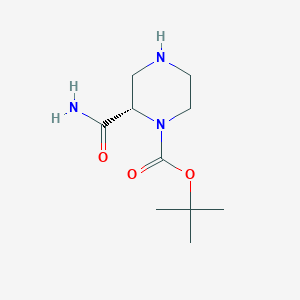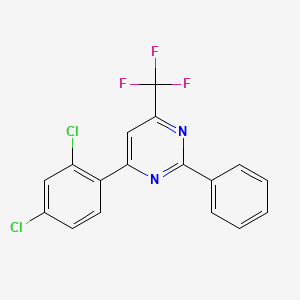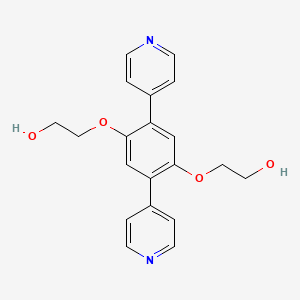
2,2'-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is a complex organic compound characterized by its unique structure, which includes pyridine and phenylene groups connected by ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol typically involves the reaction of 2,5-dibromoterephthalic acid with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then reacted with ethylene glycol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
作用机制
The mechanism by which 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple binding sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, electron transfer processes, and other biochemical interactions.
相似化合物的比较
Similar Compounds
2,5-Di(pyridin-4-yl)thiophene: Similar in structure but contains a thiophene ring instead of a phenylene group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains additional pyridine rings and a benzonitrile group, leading to different coordination properties.
Uniqueness
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is unique due to its ether linkages and the specific arrangement of pyridine and phenylene groups. This structure provides distinct coordination chemistry and reactivity compared to similar compounds, making it valuable for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxyethoxy)-2,5-dipyridin-4-ylphenoxy]ethanol |
InChI |
InChI=1S/C20H20N2O4/c23-9-11-25-19-14-18(16-3-7-22-8-4-16)20(26-12-10-24)13-17(19)15-1-5-21-6-2-15/h1-8,13-14,23-24H,9-12H2 |
InChI 键 |
KFWLAFOTQRORJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2OCCO)C3=CC=NC=C3)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


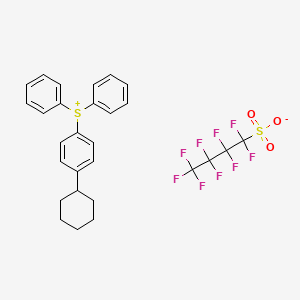
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)
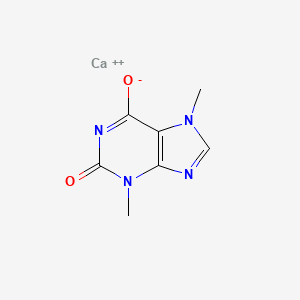
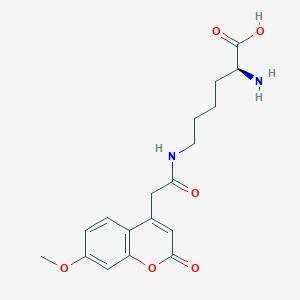
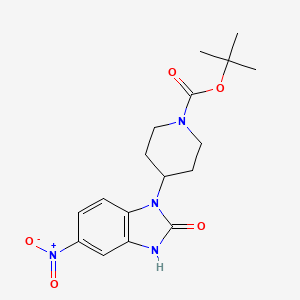
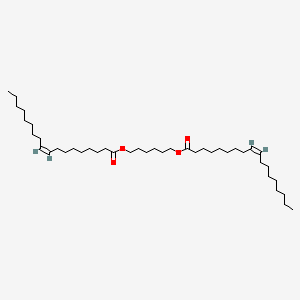
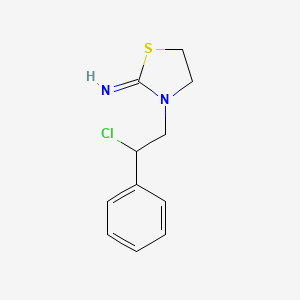
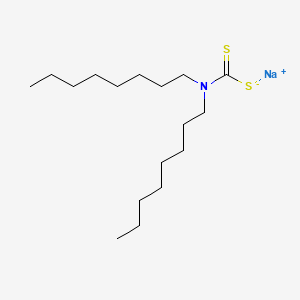
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
